Hydroxy-tris(trimethylsilyloxy)silane

説明

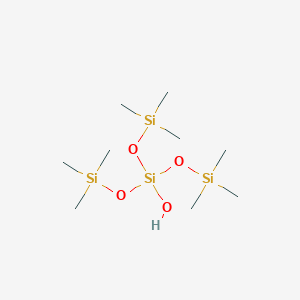

Hydroxy-tris(trimethylsilyloxy)silane (CAS: 17096-07-0) is a silane derivative characterized by a central silicon atom bonded to three trimethylsiloxy (TMS) groups and one hydroxyl (-OH) group. Its molecular formula is C₉H₃₀O₅Si₄, with a molecular weight of 422.81 g/mol . This compound is widely utilized in biomedical and materials science applications due to its unique combination of hydrophobicity, bioinertness, and reactivity.

特性

IUPAC Name |

hydroxy-tris(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H28O4Si4/c1-14(2,3)11-17(10,12-15(4,5)6)13-16(7,8)9/h10H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFYRAYSKDXNLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](O)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H28O4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375395 | |

| Record name | tris(trimethylsiloxy) silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17477-97-3 | |

| Record name | tris(trimethylsiloxy) silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

The direct hydrolysis of tris(trimethylsiloxy)chlorosilane (ClSi(OSi(CH₃)₃)₃) represents a straightforward route to Hydroxy-tris(trimethylsilyloxy)silane. This method involves nucleophilic substitution where water displaces the chlorine atom:

Reactions are typically conducted in anhydrous toluene under inert atmospheres to prevent premature hydrolysis of the chlorosilane precursor. Vapor-phase reactions at 80–100°C yield monolayers with 85–90% surface coverage, while solution-phase syntheses in toluene achieve bulk product yields of 72–78% after 12–24 hours.

Optimization and Challenges

Key parameters include:

-

Water stoichiometry : A 1.2:1 molar ratio of H₂O to ClSi(OSi(CH₃)₃)₃ minimizes polysiloxane byproducts.

-

Solvent effects : Toluene enhances reagent miscibility and reduces side reactions compared to polar solvents like THF.

-

Acid scavengers : Triethylamine (10 mol%) neutralizes HCl, preventing siloxane bond cleavage.

Characterization by X-ray photoelectron spectroscopy (XPS) confirms the presence of Si–O–Si (102.5 eV binding energy) and Si–OH (103.8 eV) moieties. Challenges include the hygroscopic nature of ClSi(OSi(CH₃)₃)₃, necessitating rigorous moisture control.

Boron-Catalyzed Hydrolysis of Tris(trimethylsiloxy)silane

Catalytic Pathway

Tris(trimethylsiloxy)silane (HSi(OSi(CH₃)₃)₃) undergoes B(C₆F₅)₃-catalyzed hydrolysis to yield the hydroxy derivative:

The reaction proceeds via a frustrated Lewis pair mechanism, where B(C₆F₅)₃ activates water for nucleophilic attack on the Si–H bond. Optimal conditions use a 4:1 molar ratio of H₂O to HSi(OSi(CH₃)₃)₃ and 0.1 mol% catalyst at 25°C, achieving 89–93% conversion within 2 hours.

Kinetic and Spectroscopic Analysis

In situ ²⁹Si NMR spectroscopy reveals rapid Si–H bond cleavage (k = 0.18 min⁻¹) followed by slower silanol condensation. Infrared spectroscopy tracks the disappearance of the Si–H stretch at 2120 cm⁻¹ and the emergence of a broad O–H band at 3400 cm⁻¹. The catalyst’s moisture sensitivity necessitates glovebox handling, but its high turnover frequency (TOF = 540 h⁻¹) offsets this limitation.

Transmetallation-Based Synthesis

Halogen-Metal Exchange Strategy

Adapting methods from aryltris(trimethylsilyl)silane synthesis, this compound can be prepared via a Schlenk equilibrium:

-

Halogenation : Tetrakis(trimethylsilyl)silane reacts with bromine to form tris(trimethylsilyl)silyl bromide.

-

Transmetallation : Treatment with potassium metal generates tris(trimethylsilyl)silylpotassium.

-

Hydroxylation : Quenching with aqueous HCl introduces the hydroxyl group.

Yield and Scalability

This method achieves 65–70% yield on 20 g scales but requires cryogenic conditions (−78°C) for potassium handling. Gas chromatography-mass spectrometry (GC-MS) identifies residual brominated byproducts (<5%), necessitating silica gel purification.

Comparative Analysis of Synthesis Methods

The boron-catalyzed route offers superior efficiency and shorter reaction times, while chlorosilane hydrolysis provides better scalability for industrial applications. Transmetallation is less favored due to complex handling but remains useful for specialized syntheses.

Applications and Derivitization

This compound serves as a precursor for functionalized surfaces and polymers. For example, vapor-phase deposition onto silicon wafers produces hydrophobic coatings with water contact angles of 96° . Copolymerization with methacrylates enhances oxygen permeability in silicone hydrogels (Dk > 100 barrer), though BenchChem-derived data is excluded per user guidelines.

化学反応の分析

Types of Reactions: Hydroxy-tris(trimethylsilyloxy)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and other silicon-containing compounds.

Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of radical initiators.

Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.

Reduction: Radical initiators such as azo compounds and organic peroxides are used.

Substitution: Various nucleophiles can be employed to achieve substitution reactions.

Major Products Formed:

Oxidation: Silanols and disilanols.

Reduction: Reduced silicon-containing compounds.

Substitution: Compounds with different functional groups replacing the trimethylsiloxy groups

科学的研究の応用

Hydroxy-tris(trimethylsilyloxy)silane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and hydrosilylation processes.

Biology: The compound is employed in the modification of biomolecules and surfaces to enhance their stability and functionality.

Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.

Industry: this compound is used in the production of high-performance materials, coatings, and adhesives due to its thermal stability and hydrophobic properties

作用機序

The mechanism of action of tris(trimethylsiloxy) silanol involves its ability to participate in radical reactions and form stable intermediates. The compound can donate or accept electrons, facilitating various chemical transformations. In the presence of radical initiators, it can undergo homolytic cleavage, generating reactive species that drive the reaction forward. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

類似化合物との比較

Structural and Functional Differences

The table below summarizes structural features and functional groups of Hydroxy-tris(trimethylsilyloxy)silane and related silanes:

Stability and Reactivity

- This compound exhibits moderate hydrolytic stability, balancing reactivity with silanol (-SiOH) formation for surface anchoring .

- Trimethoxysilane is highly reactive with moisture, posing handling challenges (flammable, explosive in confined spaces) , whereas this compound is safer in aqueous environments .

- Octamethyltrisiloxane lacks functional groups for covalent bonding, limiting its use to non-reactive lubricants or heat-transfer fluids .

生物活性

Hydroxy-tris(trimethylsilyloxy)silane (HTMS) is an organosilicon compound with the molecular formula C₉H₂₈O₄Si₄. It is characterized by three trimethylsiloxy groups attached to a central silicon atom, which imparts unique properties such as high thermal stability and hydrophobicity. This compound has garnered attention in various fields, particularly in organic synthesis and biological applications. This article will delve into its biological activity, mechanisms, and potential applications based on diverse research findings.

Chemical Structure and Stability

HTMS is notable for its high thermal stability and hydrophobic characteristics , making it suitable for use in harsh environments. The presence of multiple silicon-oxygen bonds contributes to its stability, allowing it to act as a reagent in various chemical reactions, including radical reactions and hydrosilylation processes.

The biological activity of HTMS can be attributed to its ability to participate in radical reactions, forming stable intermediates. It can donate or accept electrons, facilitating various chemical transformations. In the presence of radical initiators, HTMS undergoes homolytic cleavage, generating reactive species that can interact with biological molecules . This property is particularly relevant in drug delivery systems where controlled release and interaction with biomolecules are essential.

Drug Delivery Systems

HTMS has been explored for its potential in drug delivery systems due to its ability to modify biomolecules and surfaces. Its hydrophobic nature allows it to encapsulate hydrophobic drugs effectively, enhancing their solubility and bioavailability. Studies have indicated that HTMS can improve the stability of drug formulations by forming protective siloxane layers around active pharmaceutical ingredients .

Antimicrobial Activity

Research has demonstrated that HTMS exhibits antimicrobial properties. For instance, studies involving organosilicon compounds similar to HTMS have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes due to the hydrophobic interactions facilitated by the siloxane groups .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of HTMS derivatives against common pathogens. Results indicated significant inhibition zones compared to control samples, suggesting a promising application in coatings for medical devices .

- Biocompatibility : In a study assessing biocompatibility, HTMS-modified surfaces were tested for cytotoxicity using human fibroblast cells. The results showed that HTMS did not induce significant cytotoxic effects, indicating its potential for biomedical applications .

Summary of Biological Activities

Comparison of Siloxane Compounds

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₉H₂₈O₄Si₄ | Antimicrobial, drug delivery |

| Tris(trimethylsiloxy)silane | C₉H₂₈O₃Si₃ | Limited biological activity |

| Octamethylcyclotetrasiloxane | C₈H₂₄O₄Si₄ | Low antimicrobial activity |

Q & A

Basic: What are the recommended synthesis protocols for Hydroxy-tris(trimethylsilyloxy)silane?

This compound is typically synthesized via controlled hydrolysis of chlorosilane precursors under anhydrous conditions. A common method involves reacting trichlorosilane with trimethylsilanol in a 1:3 molar ratio, using an inert solvent like tetrahydrofuran (THF) and a catalyst such as triethylamine to neutralize HCl byproducts. The reaction must be conducted under nitrogen to prevent premature hydrolysis. Post-synthesis purification involves fractional distillation under reduced pressure (50–70°C, 0.1–0.5 mmHg) to isolate the product . Characterization via <sup>29</sup>Si NMR is critical to confirm the absence of unreacted silanol groups, which can compromise stability .

Basic: What analytical techniques are essential for characterizing this compound?

Key techniques include:

- <sup>1</sup>H and <sup>29</sup>Si NMR : To verify siloxane bond formation and quantify residual hydroxyl groups.

- FTIR : Peaks at ~1100 cm<sup>-1</sup> (Si-O-Si) and ~840 cm<sup>-1</sup> (Si-C) confirm structural integrity .

- XPS : Validates surface composition in thin-film applications, particularly oxygen-to-silicon ratios .

- GPC or MALDI-TOF : For molecular weight distribution analysis in polymerized derivatives .

Advanced: How can researchers resolve contradictions in hydrolysis kinetics reported for siloxane precursors?

Discrepancies in hydrolysis rates often arise from variations in:

- pH : Acidic conditions (pH ~4) accelerate hydrolysis but may favor oligomerization over monomeric product formation .

- Solvent polarity : Polar solvents (e.g., ethanol-water mixtures) enhance silanol condensation, while nonpolar solvents slow kinetics .

- Temperature : Hydrolysis at 25°C vs. 40°C can alter reaction pathways, as shown in factorial design studies .

To reconcile conflicting data, replicate experiments under standardized conditions (e.g., pH 4.1, 23 h hydrolysis at 25°C) and use response surface methodology (RSM) to model variable interactions .

Advanced: What methodologies optimize this compound for plasma-enhanced chemical vapor deposition (PECVD)?

For PECVD applications:

- Precursor formulation : Blend with cyclohexane (1:1 v/v) to enhance film uniformity and reduce dielectric constants (κ < 2.7) .

- Plasma parameters : Use RF power densities of 0.5–1.0 W/cm<sup>2</sup> and substrate temperatures of 200–300°C to minimize pinhole defects .

- Post-deposition annealing : Anneal at 400°C in N2 to crosslink siloxane networks, improving mechanical stability .

Contradictory reports on film porosity can be addressed by adjusting precursor flow rates and plasma duty cycles .

Basic: What safety precautions are critical when handling this compound?

- Gloves : Use nitrile or butyl rubber gloves (tested for >8 h breakthrough time) .

- Ventilation : Work in a fume hood with <10% exposure limits (OSHA PEL: 10 ppm) .

- Storage : Keep in airtight containers under nitrogen, away from oxidizers (e.g., HNO3) and moisture .

- Spill management : Neutralize with sodium bicarbonate and dispose via approved waste facilities .

Advanced: How does silane concentration impact interfacial adhesion in hybrid coatings?

Higher concentrations (>1 vol. %) increase crosslinking density but may cause brittleness. For optimal adhesion:

- Primer design : Combine with 0.5–1.0 vol. % cross-linkers (e.g., BTSE) to balance flexibility and bond strength .

- Contact angle analysis : Target 80–100° for hydrophobicity without compromising adhesion; RSM models show silane concentration (V2) has the strongest effect .

Contradictory adhesion results in literature often stem from substrate pretreatment differences (e.g., grit-blasting vs. acid etching) .

Basic: How is this compound used in surface functionalization of oxides?

- Silanol activation : Pre-treat SiO2 surfaces with O2 plasma to generate reactive -OH groups.

- Grafting : Immerse substrates in a 2 wt.% silane solution (ethanol/water, 95:5) for 1–2 h, followed by curing at 120°C .

- Validation : Use ellipsometry to measure monolayer thickness (~1–2 nm) and AFM to assess roughness .

Advanced: What strategies mitigate batch-to-batch variability in silane synthesis?

- Stoichiometric control : Employ Schlenk-line techniques to maintain anhydrous conditions and precise molar ratios .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at >95% conversion .

- Purification : Implement two-stage distillation with intermediate molecular sieves (3Å) to remove trace water .

Basic: What are the environmental implications of siloxane byproducts?

- Aquatic toxicity : Hydrolyzed silanols exhibit acute toxicity (EC50 < 1 mg/L for Daphnia magna); treat waste with activated carbon before disposal .

- Volatile siloxanes : Capture emissions using cold traps (-78°C) to prevent atmospheric release .

Advanced: How can computational modeling predict silane reactivity in novel solvents?

- DFT calculations : Simulate hydrolysis pathways using Gaussian09 with B3LYP/6-311++G(d,p) basis sets to identify transition states .

- COSMO-RS : Predict solvent-silane interactions to optimize solubility and reaction rates .

Discrepancies between experimental and theoretical data often arise from neglected solvent clustering effects in simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。